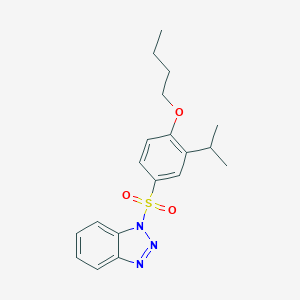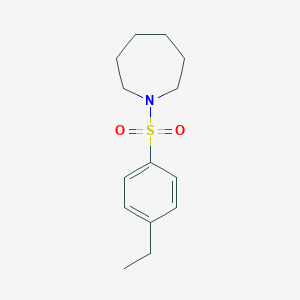
5-chloro-N,N-diethyl-2-propoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-N,N-diethyl-2-propoxybenzenesulfonamide is a chemical compound that is commonly used in scientific research. It is also known by its chemical formula C14H21ClN2O3S and its CAS number 6972-47-6. This compound is used for a variety of purposes, including as a reagent in chemical reactions, as a tool for studying biological processes, and as a potential therapeutic agent. In
Wissenschaftliche Forschungsanwendungen
5-chloro-N,N-diethyl-2-propoxybenzenesulfonamide is used in a variety of scientific research applications. One common use is as a reagent in chemical reactions. It can be used as a substrate for enzymes such as cytochrome P450, which can catalyze the formation of reactive metabolites that can be used to study drug metabolism and toxicity. It can also be used as a tool for studying biological processes. For example, it can be used to study the role of sulfonamides in the inhibition of carbonic anhydrase enzymes, which are important in the regulation of acid-base balance in the body. Additionally, 5-chloro-N,N-diethyl-2-propoxybenzenesulfonamide has potential therapeutic applications, particularly in the treatment of cancer and other diseases.
Wirkmechanismus
The mechanism of action of 5-chloro-N,N-diethyl-2-propoxybenzenesulfonamide is not fully understood. However, it is known to inhibit the activity of carbonic anhydrase enzymes, which are important in the regulation of acid-base balance in the body. This inhibition can lead to a decrease in the production of hydrogen ions and an increase in the production of bicarbonate ions, which can help to reduce the acidity of the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-chloro-N,N-diethyl-2-propoxybenzenesulfonamide are also not fully understood. However, it is known to have potential therapeutic applications, particularly in the treatment of cancer and other diseases. It has been shown to inhibit the growth and proliferation of cancer cells, and it may also have anti-inflammatory and anti-angiogenic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-chloro-N,N-diethyl-2-propoxybenzenesulfonamide in lab experiments is its ability to inhibit the activity of carbonic anhydrase enzymes. This can be useful in studying the role of these enzymes in biological processes and diseases. However, one limitation of using this compound is that it may have off-target effects and can also inhibit the activity of other enzymes. Additionally, its potential therapeutic applications have not been fully explored, and more research is needed to determine its safety and efficacy.
Zukünftige Richtungen
There are several future directions for research involving 5-chloro-N,N-diethyl-2-propoxybenzenesulfonamide. One potential direction is to explore its potential therapeutic applications, particularly in the treatment of cancer and other diseases. Another direction is to study its mechanism of action and its effects on other enzymes and biological processes. Additionally, more research is needed to determine its safety and efficacy, particularly in human clinical trials. Overall, 5-chloro-N,N-diethyl-2-propoxybenzenesulfonamide is a promising compound with potential applications in a variety of scientific research areas.
Synthesemethoden
There are several methods for synthesizing 5-chloro-N,N-diethyl-2-propoxybenzenesulfonamide. One common method involves reacting 5-chloro-2-nitrobenzenesulfonamide with diethyl 2-propoxyethylamine in the presence of a reducing agent such as iron powder or zinc dust. This reaction produces 5-chloro-N,N-diethyl-2-propoxybenzenesulfonamide as a white crystalline solid with a melting point of approximately 97-98°C.
Eigenschaften
Produktname |
5-chloro-N,N-diethyl-2-propoxybenzenesulfonamide |
|---|---|
Molekularformel |
C13H20ClNO3S |
Molekulargewicht |
305.82 g/mol |
IUPAC-Name |
5-chloro-N,N-diethyl-2-propoxybenzenesulfonamide |
InChI |
InChI=1S/C13H20ClNO3S/c1-4-9-18-12-8-7-11(14)10-13(12)19(16,17)15(5-2)6-3/h7-8,10H,4-6,9H2,1-3H3 |
InChI-Schlüssel |
MWJQLDAXORBRDD-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=C(C=C1)Cl)S(=O)(=O)N(CC)CC |
Kanonische SMILES |
CCCOC1=C(C=C(C=C1)Cl)S(=O)(=O)N(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(4-ethoxy-3-ethylphenyl)sulfonyl]-1H-benzotriazole](/img/structure/B272227.png)




![1-[(2,5-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B272297.png)




![1-(3,4-Dichlorophenyl)-4-[(4-methoxy-3-methylphenyl)sulfonyl]piperazine](/img/structure/B272312.png)
![1-{[4-(Pentyloxy)-1-naphthyl]sulfonyl}-4-piperidinecarboxamide](/img/structure/B272323.png)
